molecular formula C₁₃H₁₇N₃O₄ B1140547 Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone CAS No. 107575-59-7

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone

Cat. No.: B1140547
CAS No.: 107575-59-7
M. Wt: 279.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone involves the reaction of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under specific conditions. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like DMSO or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone involves its interaction with specific molecular targets and pathways. It can inhibit the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response . This inhibition helps reduce inflammation and protect tissues from damage.

Comparison with Similar Compounds

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTPJLPLVYPRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.